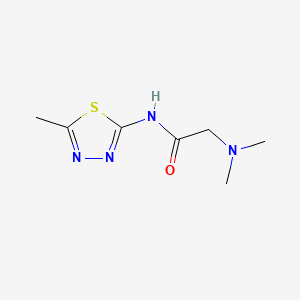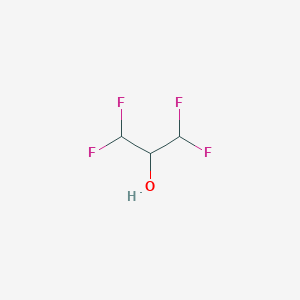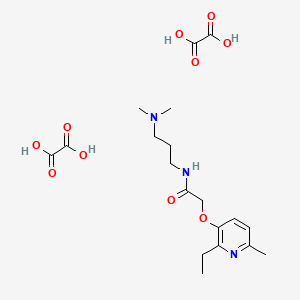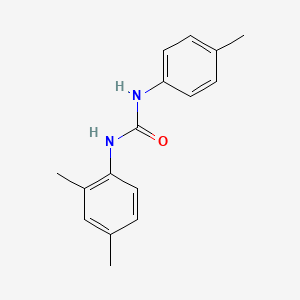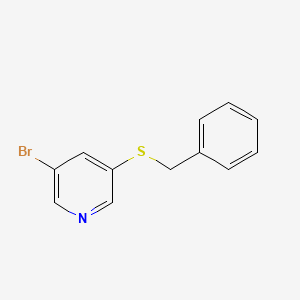
3-(Benzylsulfanyl)-5-bromopyridine
描述
3-(Benzylsulfanyl)-5-bromopyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a heterocyclic compound that has been widely studied due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and material science.
作用机制
The mechanism of action of 3-(Benzylsulfanyl)-5-bromopyridine is not fully understood. However, it has been suggested that its biological activity may be due to its ability to interact with various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects:
3-(Benzylsulfanyl)-5-bromopyridine has been shown to possess various biochemical and physiological effects. It has been shown to possess antimicrobial activity against various strains of bacteria and fungi. It has also been shown to possess antitumor activity against various cancer cell lines. In addition, it has been shown to possess anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 3-(Benzylsulfanyl)-5-bromopyridine in lab experiments is its versatility. It can be used as a building block for the synthesis of various heterocyclic compounds. It can also be used as a ligand in metal-catalyzed reactions. However, one of the limitations of using 3-(Benzylsulfanyl)-5-bromopyridine is its limited solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for the study of 3-(Benzylsulfanyl)-5-bromopyridine. One potential direction is the development of new synthetic methods for the compound. Another direction is the study of its potential applications in material science, such as its use as a building block for the synthesis of new materials with unique properties. In addition, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in medicinal chemistry.
Conclusion:
In conclusion, 3-(Benzylsulfanyl)-5-bromopyridine is a versatile compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields of science.
科学研究应用
3-(Benzylsulfanyl)-5-bromopyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a ligand in metal-catalyzed reactions. In addition, it has been used as a building block for the synthesis of various heterocyclic compounds.
属性
IUPAC Name |
3-benzylsulfanyl-5-bromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNS/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBQTJKHCGPUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282868 | |
| Record name | 3-Bromo-5-[(phenylmethyl)thio]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylsulfanyl)-5-bromopyridine | |
CAS RN |
1335053-03-6 | |
| Record name | 3-Bromo-5-[(phenylmethyl)thio]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335053-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-[(phenylmethyl)thio]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

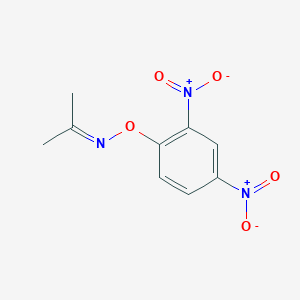

![N-((E)-2-(1,3-benzodioxol-5-yl)-1-{[(4-bromophenyl)amino]carbonyl}vinyl)-2-bromobenzamide](/img/structure/B1651674.png)
![Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride](/img/structure/B1651675.png)
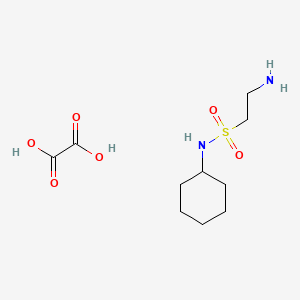

![2-[Bis(ethylsulfanyl)methyl]-4,9-diphenyl-3,5,8,10-tetraoxabicyclo[4.4.0]decane](/img/structure/B1651680.png)
